molecular formula C12H8F2O B6370073 2-(2,5-Difluorophenyl)phenol, 95% CAS No. 1261995-53-2

2-(2,5-Difluorophenyl)phenol, 95%

Cat. No. B6370073
CAS RN: 1261995-53-2
M. Wt: 206.19 g/mol
InChI Key: YRHMKFIYBYVJSM-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)phenol, 95% (2,5-DFP) is an aromatic compound derived from the phenol group containing two fluorine atoms in the 2- and 5-positions of the aromatic ring. The compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. 2,5-DFP is a useful reagent for organic synthesis, as it is easily accessible and has a wide range of reactivity. It is also used in the synthesis of drugs, such as antifungals, antivirals, and anti-inflammatory agents.

Scientific Research Applications

2-(2,5-Difluorophenyl)phenol, 95% has been widely used in scientific research due to its wide range of reactivity and its ability to form stable complexes with other organic compounds. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of polymers, catalysts, and nanomaterials. Additionally, 2-(2,5-Difluorophenyl)phenol, 95% has been used for the synthesis of fluorescent probes for the detection of biological molecules.

Mechanism of Action

2-(2,5-Difluorophenyl)phenol, 95% is an aromatic compound, which means that it is capable of forming strong hydrogen bonds with other molecules. These hydrogen bonds are important for its reactivity and its ability to form stable complexes with other molecules. Furthermore, 2-(2,5-Difluorophenyl)phenol, 95% can form a variety of different types of complexes with other molecules, which makes it a useful reagent for organic synthesis.
Biochemical and Physiological Effects
2-(2,5-Difluorophenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

2-(2,5-Difluorophenyl)phenol, 95% is a useful reagent for organic synthesis due to its wide range of reactivity and its ability to form stable complexes with other molecules. Additionally, it is easily accessible and can be synthesized in a two-step process. However, it is important to note that 2-(2,5-Difluorophenyl)phenol, 95% is a volatile compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-(2,5-Difluorophenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. Additionally, it could be used in the synthesis of fluorescent probes for the detection of biological molecules. Furthermore, it could be used in the synthesis of polymers, catalysts, and nanomaterials. Finally, it could be used in the synthesis of new organic compounds, such as dyes, pigments, and fragrances.

Synthesis Methods

The synthesis of 2-(2,5-Difluorophenyl)phenol, 95% is typically accomplished through a two-step process. The first step involves the reaction of phenol with 2,2-difluorochloroethylchloride, which results in the formation of a difluorophenylchloride. The second step involves the reaction of the difluorophenylchloride with sodium hydroxide, which yields 2-(2,5-Difluorophenyl)phenol, 95%. The reaction can be performed in aqueous or organic solvents, but the use of aqueous solvents is preferred due to the increased solubility of the starting materials.

properties

IUPAC Name

2-(2,5-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHMKFIYBYVJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683470
Record name 2',5'-Difluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261995-53-2
Record name 2',5'-Difluoro[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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